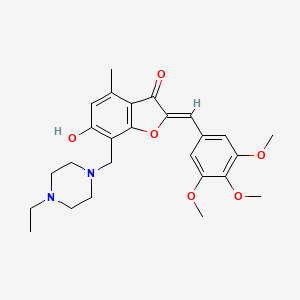

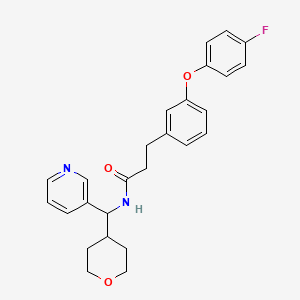

![molecular formula C12H13F3N4O B2982831 2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide CAS No. 478066-15-8](/img/structure/B2982831.png)

2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Synthesis Analysis

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .Aplicaciones Científicas De Investigación

Potential Applications in Diabetes Treatment

Research on related compounds, such as dipeptidyl peptidase IV (DPP-4) inhibitors, highlights their potential application in the treatment of type 2 diabetes. For instance, one study discusses a series of beta-substituted biarylphenylalanine amides synthesized and evaluated as DPP-4 inhibitors. These compounds, including potent, orally active DPP-4 inhibitors, have shown promising results in preclinical species for the treatment of type 2 diabetes due to their excellent selectivity and oral bioavailability (Edmondson et al., 2006).

Contributions to Organic Synthesis

The synthesis of 1H-1,2,4-triazole 2-oxides and their derivatives, as well as the development of novel synthetic routes for triazolo[1,5-a]pyridines, demonstrate the compound's relevance in organic chemistry. These studies exemplify how triazolo[4,3-a]pyridin derivatives can be synthesized and modified to create a variety of structurally related compounds for further chemical exploration (Gilchrist et al., 1976).

Antimicrobial and Cardiovascular Research

Some derivatives of the triazolo[4,3-a]pyridin class have been investigated for their antimicrobial properties, showcasing the potential of these compounds in developing new therapeutic agents against various bacterial and fungal species. Additionally, the exploration of 1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors indicates potential applications in cardiovascular research, suggesting these compounds could serve as new cardiovascular agents (Novinson et al., 1982).

Electronic and Photonic Materials

Recent advances in materials science have also seen the use of triazolo[4,3-a]pyridin derivatives in the development of efficient thermally activated delayed fluorescence emitters for organic light-emitting diodes (OLEDs), highlighting their utility in electronic and photonic applications (Pathak et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazolo[4,3-a]pyridin derivatives , which are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .

Mode of Action

Compounds with similar structures are known to interact with their targets through hydrogen bond accepting and donating characteristics . These interactions can lead to changes in the target’s function, potentially resulting in the observed pharmacological effects.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it is likely that multiple pathways could be affected

Result of Action

Given the pharmacological activities of similar compounds , it is possible that this compound could have effects such as inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activities), and others.

Propiedades

IUPAC Name |

2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4O/c1-11(2,3)10(20)16-7-5-4-6-19-8(7)17-18-9(19)12(13,14)15/h4-6H,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZUGEFYUYMZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

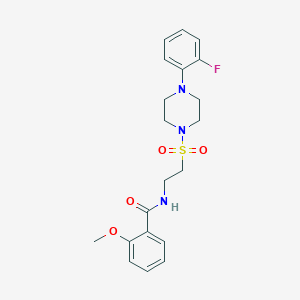

![2-[Bis(methylsulfonyl)amino]benzonitrile](/img/structure/B2982751.png)

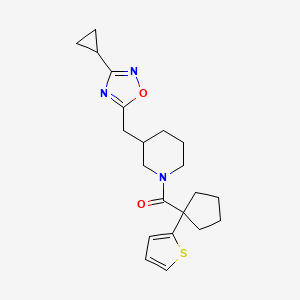

![[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2982755.png)

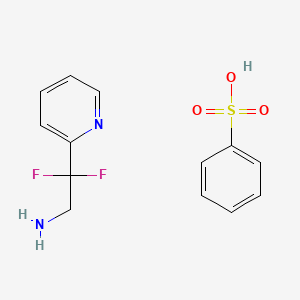

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2982756.png)

![1-[2-(2-Chloro-6-methylpyridine-3-sulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B2982765.png)

![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2982767.png)

![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)

![2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2982771.png)